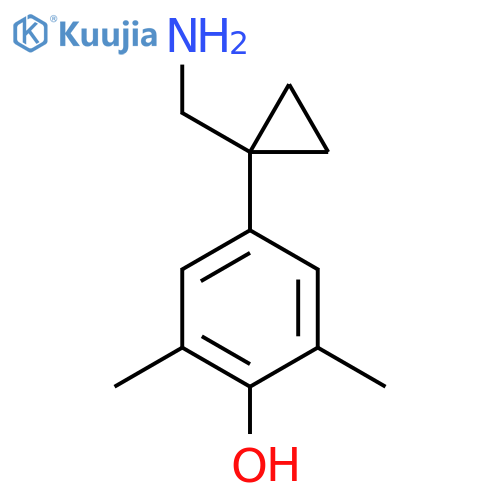

Cas no 2228920-66-7 (4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol)

4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol 化学的及び物理的性質

名前と識別子

-

- 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol

- 4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol

- EN300-1801979

- 2228920-66-7

-

- インチ: 1S/C12H17NO/c1-8-5-10(6-9(2)11(8)14)12(7-13)3-4-12/h5-6,14H,3-4,7,13H2,1-2H3

- InChIKey: NULAMNWQYOWEBD-UHFFFAOYSA-N

- ほほえんだ: OC1C(C)=CC(=CC=1C)C1(CN)CC1

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1801979-0.1g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1801979-10.0g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 10g |

$4667.0 | 2023-06-03 | ||

| Enamine | EN300-1801979-5g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1801979-1g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1801979-10g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1801979-5.0g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 5g |

$3147.0 | 2023-06-03 | ||

| Enamine | EN300-1801979-2.5g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1801979-1.0g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 1g |

$1086.0 | 2023-06-03 | ||

| Enamine | EN300-1801979-0.05g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1801979-0.25g |

4-[1-(aminomethyl)cyclopropyl]-2,6-dimethylphenol |

2228920-66-7 | 0.25g |

$999.0 | 2023-09-19 |

4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol 関連文献

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenolに関する追加情報

Introduction to 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol (CAS No. 2228920-66-7)

4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol, identified by its Chemical Abstracts Service (CAS) number 2228920-66-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopropyl substituent linked to a phenolic backbone with an aminomethyl group, presents a unique structural framework that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both aromatic and aliphatic moieties in its structure suggests versatile reactivity, making it a promising candidate for further exploration in synthetic methodologies and biological evaluations.

The structural motif of 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol combines the stability of the aromatic ring system with the flexibility of the cyclopropyl group, which is known for its ability to modulate electronic properties and steric interactions in drug-like molecules. The aminomethyl substituent introduces a nucleophilic site that can participate in various chemical transformations, including condensation reactions, Schiff base formations, and metal coordination studies. This structural versatility has positioned the compound as a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been growing interest in phenolic derivatives due to their demonstrated biological activities. The dimethyl substitution at the 2 and 6 positions of the phenol ring enhances lipophilicity while maintaining electronic balance, which is often critical for membrane permeability and target binding affinity. The cyclopropyl group further contributes to steric hindrance, which can be exploited to improve selectivity over off-target interactions. These features make 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol an attractive scaffold for developing novel therapeutic agents.

Current research in medicinal chemistry increasingly emphasizes the importance of molecular diversity in hit identification and optimization pipelines. The compound’s unique structural features have prompted investigations into its potential as a precursor for kinase inhibitors, antioxidant agents, and antimicrobial compounds. For instance, the combination of an amine and a phenol moiety allows for facile derivatization into heterocyclic systems that are prevalent in many biologically active molecules. Furthermore, the cyclopropyl ring is less common in natural products but has shown promise in enhancing metabolic stability and binding affinity in certain protein targets.

One particularly intriguing aspect of 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol is its potential role as a chiral building block. The cyclopropyl group can exist as either enantiomer or diastereomer, offering opportunities to explore stereoselective synthesis and evaluate enantioselective biological activity. Such studies are crucial in modern drug development, where enantiomeric purity often dictates efficacy and safety profiles. Advances in asymmetric catalysis have enabled more efficient access to chiral derivatives of this compound, opening new avenues for structural diversification.

The pharmacological potential of this compound has not been fully elucidated but preliminary computational studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways. Phenolic compounds are well-known for their anti-inflammatory properties, often mediated through inhibition of cyclooxygenase (COX) or lipoxygenase enzymes. The presence of both a phenol and an amine moiety in 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol could theoretically enhance such interactions while minimizing unwanted side effects associated with simpler phenolic derivatives.

In synthetic chemistry circles, this molecule has been recognized as a versatile intermediate for constructing more complex scaffolds through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The amine functionality allows for coupling with aryl halides or heteroaryl halides to extend the molecular framework, while the phenolic hydroxyl group can be esterified or etherified to introduce further functional diversity. These transformations have been explored by several research groups aiming to develop novel bioactive molecules based on related structures.

The availability of 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol (CAS No. 2228920-66-7) from specialized chemical suppliers has facilitated its use in academic and industrial research programs. Its synthesis typically involves multi-step sequences starting from commercially available precursors such as cyclopropanecarboxaldehyde or 2-methoxybenzaldehyde. Recent advances in catalytic methods have streamlined these processes, reducing reaction times and improving yields—a critical consideration for large-scale applications.

Future directions for research on 4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol may include exploring its role as a ligand in metal-mediated catalysis or investigating its behavior under biocatalytic conditions. Enzymes such as cytochrome P450s can often modify aromatic compounds at specific positions, providing insights into how this molecule might be metabolized or transformed into more active derivatives within biological systems.

The compound’s potential applications extend beyond traditional pharmaceuticals; it could also serve as a key intermediate in materials science or agrochemical research where similar structural motifs are sought after for their functional properties. For example, derivatives of this molecule might exhibit interesting electronic characteristics when incorporated into organic semiconductors or display enhanced pesticidal activity due to modifications at the phenolic or cyclopropyl positions.

In conclusion,4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol (CAS No. 2228920-66-7) represents an intriguing chemical entity with broad utility across multiple domains of chemical research. Its unique structural features—combining an aromatic ring system with functionalized cyclopropane moieties—make it a valuable scaffold for synthetic exploration and biological evaluation. As methodologies for molecular construction continue to evolve at an accelerated pace,this compound will likely remain at forefront of investigations aimed at discovering novel therapeutic agents while expanding our understanding of structure-function relationships.

2228920-66-7 (4-1-(aminomethyl)cyclopropyl-2,6-dimethylphenol) 関連製品

- 2137513-30-3(tert-butyl N-[4-hydroxy-2-(piperidin-1-yl)cyclohexyl]carbamate)

- 23942-11-2(2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one)

- 4461-36-3(Benzoyl isocyanate, 4-chloro-)

- 2228724-56-7(1-{3-(trifluoromethyl)pyridin-4-ylmethyl}cyclopropane-1-carboxylic acid)

- 110514-99-3(Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate)

- 2228561-36-0(2-(but-3-yn-2-yl)-4,6-difluorophenol)

- 1365969-62-5(N,3-Dimethyloxetan-3-amine hydrochloride)

- 125-72-4(l-DROMORAN TARTRATE)

- 760947-12-4(6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline)

- 1261647-37-3(Ethyl 2-chloro-5-methoxyphenylacetate)